

Technical Guide: Spectroscopic Characterization of 2-(2-Iodophenyl)propanoic Acid

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Compound of Interest

Compound Name: 2-(2-Iodophenyl)propanoic acid

Cat. No.: B1290053

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Executive Summary & Structural Logic

Target Molecule: **2-(2-Iodophenyl)propanoic acid** Molecular Formula:

Exact Mass: 275.96 g/mol CAS Registry Number: 115664-48-9 (Generic/Isomer cluster reference)

This guide provides a comprehensive analysis of the spectroscopic signature of **2-(2-iodophenyl)propanoic acid**. Unlike its unsubstituted parent (2-phenylpropanoic acid), the presence of an ortho-iodine atom introduces significant steric and electronic perturbations.

Key Spectroscopic Diagnostics:

- ¹H NMR: Deshielding of the benzylic methine proton due to the steric bulk of the ortho-iodine.
- ¹³C NMR: A dramatic upfield shift (shielding) of the iodinated carbon () due to the Heavy Atom Effect, a critical diagnostic feature distinguishing it from chloro- or bromo-analogs.

- Mass Spectrometry: A distinct fragmentation pattern driven by the labile C–I bond and the stability of the benzylic carbocation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2] Proton () NMR Analysis

The

NMR spectrum is characterized by a classic propanoic acid backbone perturbed by the anisotropic effect of the iodine atom.

Solvent:

or

Reference: TMS (

0.00 ppm)

Assignment	(ppm)	Multiplicity	Integration	Coupling (Hz)	Structural Insight
-COOH	10.5 - 12.5	Broad Singlet	1H	-	Exchangeable acidic proton; shifts with concentration/solvent.
Ar-H (3)	7.80 - 7.85	Doublet (d)	1H	~8.0	Proton ortho to Iodine. Deshielded by inductive effect of I.
Ar-H (4,5)	7.25 - 7.40	Multiplet (m)	2H	-	Meta/Para protons; overlapping region.
Ar-H (6)	7.10 - 7.20	Multiplet (m)	1H	-	Proton ortho to the alkyl group.
-CH-	4.15 - 4.25	Quartet (q)	1H	7.0	Benzylic methine. Significantly downfield shifted vs. parent (3.7 ppm) due to ortho-I twist.
-CH	1.50 - 1.55	Doublet (d)	3H	7.0	Methyl group coupled to the methine.

“

Expert Note: The benzylic methine quartet at ~4.20 ppm is a crucial purity marker. In the non-iodinated precursor, this peak appears upfield at ~3.75 ppm. The 0.45 ppm downfield shift confirms the successful introduction of the iodine or the correct isomer.

Carbon-13 () NMR Analysis

The

spectrum provides the most definitive proof of structure via the C-I bond resonance.

Carbon Type	(ppm)	Assignment Logic
C=O	178.0 - 180.0	Carboxylic acid carbonyl.
Ar-C (2)	98.0 - 102.0	Diagnostic Peak: Carbon bonded to Iodine. Upfield shifted due to the "Heavy Atom Effect" (spin-orbit coupling).
Ar-C (1)	142.0 - 144.0	Quaternary carbon attached to the alkyl chain.
Ar-C (3,4,5,6)	126.0 - 139.0	Remaining aromatic methine carbons.
-CH-	46.0 - 48.0	Benzylic methine carbon.
-CH	17.0 - 18.5	Methyl carbon.

Mass Spectrometry (MS) & Fragmentation Logic

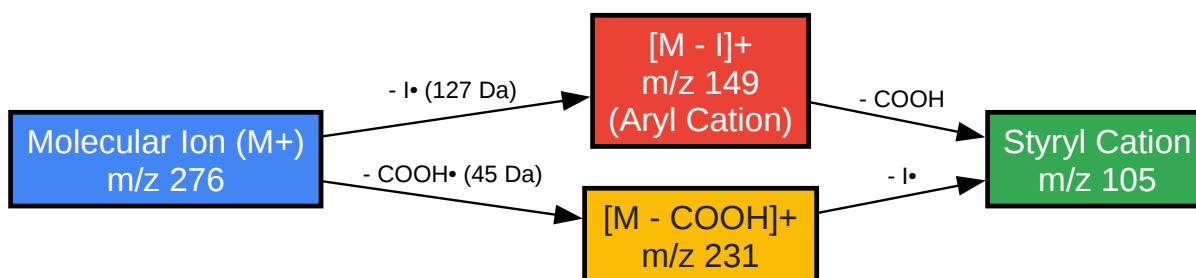
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode).

Key Fragmentation Pathways (EI)

- Molecular Ion ():
276 (Weak intensity due to labile C-I bond).
- Base Peak: Often
149 (Loss of I).
- Diagnostic Fragments:
 - (Formation of stable aryl-propanoic radical cation).
 - (Decarboxylation).
 - (Styryl cation derivative).

Fragmentation Visualization

The following diagram illustrates the logical decay of the molecular ion, critical for confirming the iodine position (labile loss of 127 Da).



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Caption: EI Fragmentation pathway showing the primary loss of Iodine (127 Da) and Carboxyl group (45 Da).

Infrared (IR) Spectroscopy[3]

The IR spectrum is dominated by the carboxylic acid dimer features and the unique C-I fingerprint.

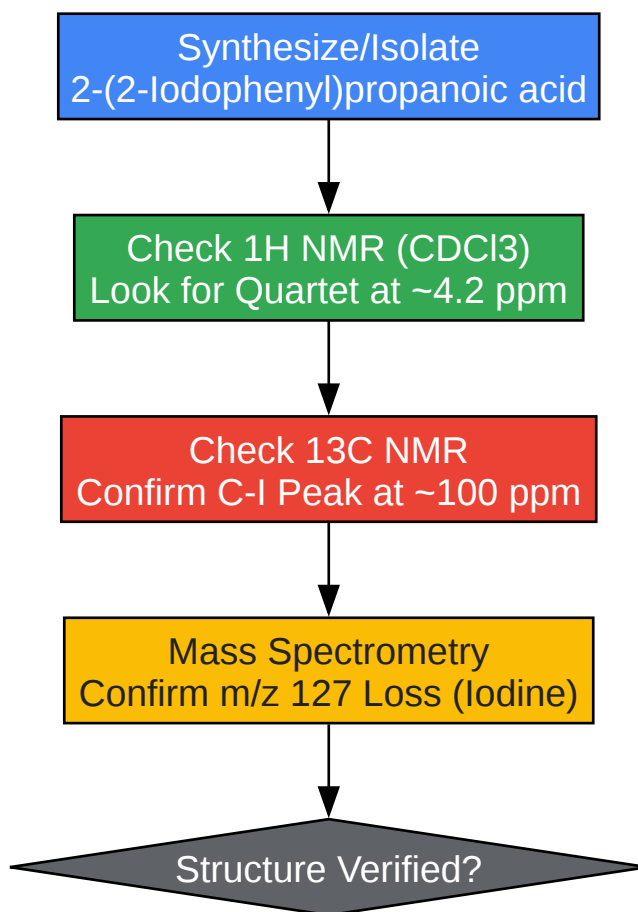
Frequency ()	Intensity	Assignment
2500 - 3300	Broad, Strong	O-H stretch (Carboxylic acid dimer).
1700 - 1725	Strong, Sharp	C=O stretch (Acid carbonyl).
1580, 1470	Medium	C=C Aromatic ring stretch.
~500 - 600	Medium/Weak	C-I stretch. (Diagnostic fingerprint).[1]

Experimental Protocol: Sample Preparation for Analysis

To ensure spectroscopic fidelity, the following purification and preparation steps are recommended before data acquisition.

- Purification: Recrystallize the crude acid from a Hexane/Ethyl Acetate (4:1) mixture. The ortho-iodo substituent often lowers the melting point compared to the para-isomer, making oil formation likely; slow cooling is essential.
- NMR Prep: Dissolve ~10 mg in 0.6 mL
• If solubility is poor, use
, but note that the -COOH proton will shift downfield to ~12.5 ppm and broaden.
- Mass Spec Prep: For ESI-MS, dissolve in Methanol with 0.1% Formic Acid. Run in Negative Mode () for the carboxylic acid to observe the parent ion at 275.

Logical Workflow for Structure Confirmation



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Caption: Step-by-step validation logic for confirming the ortho-iodo structure.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for substituent chemical shift increments).
- SDBS Web: Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Reference for parent compound 2-phenylpropanoic acid data). [\[Link\]](#)
- PubChem Compound Summary. (2024). **2-(2-iodophenyl)propanoic acid**. National Center for Biotechnology Information. [\[Link\]](#)

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Sources

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